Dnmdp Dnmdp Novel cancer-cytotoxic modulator of PDE3A
DNMDP is a novel cancer-cytotoxic modulator of PDE3A.
Brand Name: Vulcanchem
CAS No.: 328104-79-6
VCID: VC0526450
InChI: InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)
SMILES: CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
Molecular Formula: C15H20N4O3
Molecular Weight: 304.34 g/mol

Dnmdp

CAS No.: 328104-79-6

Cat. No.: VC0526450

Molecular Formula: C15H20N4O3

Molecular Weight: 304.34 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dnmdp - 328104-79-6

Specification

CAS No. 328104-79-6
Molecular Formula C15H20N4O3
Molecular Weight 304.34 g/mol
IUPAC Name 3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
Standard InChI InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20)
Standard InChI Key YOSSKNZHADPXJX-UHFFFAOYSA-N
SMILES CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
Canonical SMILES CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-]
Appearance Solid powder

Introduction

Discovery and Development of DNMDP

Phenotypic Screening and Target Identification

DNMDP was identified in a high-throughput screen of 200,000 compounds for selective cytotoxicity against the NCI-H1734 lung adenocarcinoma cell line . Subsequent chemogenomic analysis of 766 cancer cell lines revealed a strong correlation between DNMDP sensitivity and PDE3A gene expression (Pearson correlation = 0.42, Z-score ≈ 8.5) . PDE3A knockout abolished DNMDP-induced apoptosis in HeLa cells, confirming its necessity .

Predictive Biomarker Optimization

Initial studies defined sensitivity using an AUC threshold of 1.6 (scale: 0–4), with 50% positive predictive value (PPV) for PDE3A/SLFN12-high cells . RNA-Seq refinement improved resolution, establishing optimal expression thresholds:

  • PDE3A: 6.5 transcripts per million (TPM)

  • SLFN12: 4.2 TPM .

Coexpression of both genes increased PPV to 68% in validation cohorts .

Chemical and Pharmacological Properties

Structural Characteristics

DNMDP (CAS 328104-79-6) is a dihydropyridazinone derivative with the formula C₁₅H₂₀N₄O₃ (MW 304.34 g/mol) . Key features include:

PropertyValue
Solubility10 mM in DMSO
Storage-20°C in anhydrous DMSO
SMILESCCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)N+[O-]

The (R)-enantiomer exhibits 500-fold higher potency (EC₅₀ = 1.2 nM in HeLa) than the (S)-form .

Pharmacokinetic Profile

While in vivo data remain limited, DNMDP shows stability in serum (t₁/₂ > 6 hr) and moderate plasma protein binding (78%). Its logP of 2.1 suggests moderate blood-brain barrier permeability .

Mechanism of Action

SLFN12 Recruitment and RNase Activation

DNMDP induces a heterotetrameric PDE3A₂-SLFN12₂ complex stabilized by:

  • Interactions between SLFN12’s C-terminal helix (residues 350–370) and PDE3A’s hydrophobic pocket .

  • Direct contact between SLFN12 and DNMDP’s nitro group .

SLFN12, previously uncharacterized, functions as an RNase with preference for tRNA-Leu-TAA . Complex formation increases SLFN12’s RNase activity 8-fold, depleting tRNA pools and halting translation .

AIP Chaperone Dependency

Genome-wide CRISPR screens identified aryl hydrocarbon receptor-interacting protein (AIP) as essential for DNMDP response . AIP facilitates PDE3A-SLFN12 complex formation—knockout reduces binding by 70%, while overexpression restores sensitivity in resistant cells .

Biomarker-Driven Cytotoxicity

Cell Line Sensitivity Profiling

DNMDP exhibits nanomolar potency in PDE3A/SLFN12-high lines:

Cell LineTissue OriginEC₅₀ (nM)PDE3A (TPM)SLFN12 (TPM)
HeLaCervical128.95.1
NCI-H1734Lung187.34.8
UACC257Melanoma2405.23.9

Resistance mechanisms include:

  • AIP loss (≥2-fold reduction in 23% of resistant lines) .

  • PDE3B overexpression, which sequesters DNMDP without SLFN12 binding .

Apoptotic Signaling

DNMDP triggers caspase-3/7 activation within 6 hr (EC₅₀ = 15 nM in HeLa), followed by PARP cleavage and DNA fragmentation . Cell death is independent of p53, as shown in TP53-null HCT116 cells .

Structural Insights from Cryo-EM

The 3.8 Å cryo-EM structure (PDB 7KX8) reveals:

  • PDE3A: Catalytic domain in closed conformation, with DNMDP occupying the cAMP-binding pocket .

  • SLFN12: Nuclease domain positioned to access RNA substrates, with a 35° rotation upon binding .

  • Interface: Four hydrogen bonds between SLFN12 (Arg358, Gln362) and PDE3A (Glu956, Asn957) .

Notably, trequinsin displaces SLFN12 by inducing an open PDE3A conformation, explaining its lack of cytotoxicity .

Comparison with PDE3A Modulators

CompoundPDE3A IC₅₀ (nM)Cytotoxicity (EC₅₀)Mechanism
DNMDP12010–100 nMPDE3A-SLFN12 complex
Trequinsin0.8>10 µMCatalytic inhibition
Anagrelide2.4>10 µMAntiplatelet activity

DNMDP’s neomorphic activity distinguishes it from classical inhibitors, enabling selective targeting of PDE3A-high malignancies.

Therapeutic Implications and Challenges

Preclinical Efficacy

In xenograft models, DNMDP (5 mg/kg QD) reduced HeLa tumor volume by 78% vs. controls (p < 0.001), with no weight loss or hematologic toxicity .

Clinical Translation Barriers

  • Biomarker validation: Current thresholds miss 32% of sensitive cells .

  • Formulation: Low aqueous solubility (0.2 mg/mL) necessitates liposomal delivery .

  • Resistance: AIP mutations arise in 40% of treated PDX models .

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